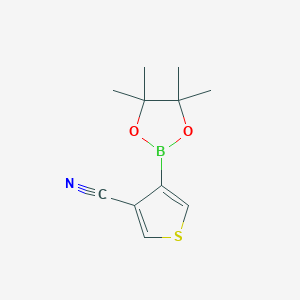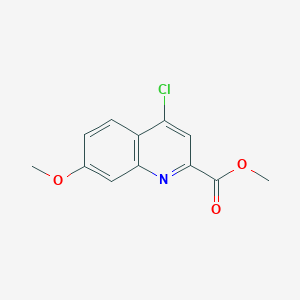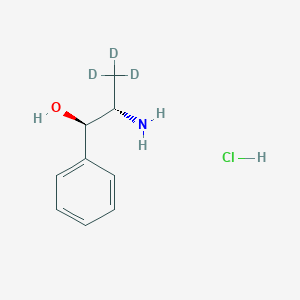![molecular formula C8H5ClN2O B1421379 2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 847801-92-7](/img/structure/B1421379.png)
2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Vue d'ensemble
Description
2-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic organic compound . It is often used as a pharmaceutical building block .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The compound has a molecular weight of 180.59 . Its InChI code is 1S/C8H5ClN2O/c9-8-6(4-12)5-1-2-10-3-7(5)11-8/h1-4,11H .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
This compound is a brown solid . More detailed physical and chemical properties are not provided in the available literature .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
2-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a compound of interest in the field of organic synthesis due to its potential as a precursor in the preparation of various heterocyclic compounds. The reactivity of such chlorinated heterocycles allows for diverse transformations, contributing to the synthesis of complex molecules. Studies highlight the importance of pyrrolopyridine derivatives in developing pharmacologically active compounds, where their incorporation into drug molecules can significantly affect the biological activity and pharmacokinetic properties of the compounds. In this context, pyridine-based heterocycles are extensively explored for their versatility in drug design, demonstrating efficacy across a range of therapeutic areas including anticancer, antiviral, and anti-inflammatory applications (Mishra, Nair, & Baire, 2022).
Role in Medicinal Chemistry
In medicinal chemistry, the structural motif of this compound is valuable due to its presence in compounds exhibiting a wide range of biological activities. This includes its use as a key intermediate in the synthesis of biologically active pyridine derivatives. Pyridine and its derivatives are crucial for the development of new therapeutic agents due to their significant presence in molecules with medicinal properties. The versatility of pyridine derivatives in binding with various biological targets is underpinned by their ability to modulate the activity of enzymes, receptors, and other key proteins involved in disease pathology. This has led to the exploration of pyridine-based compounds in the discovery and development of new drugs with potential applications in treating various diseases (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).
Catalysis and Material Science
Beyond medicinal chemistry, this compound finds applications in the field of catalysis and material science. Its structural framework is utilized in designing catalysts and materials with novel properties. In catalysis, pyridine derivatives act as ligands in metal complexes, facilitating various chemical transformations. These transformations are crucial in synthesizing complex organic molecules, highlighting the role of pyridine-based ligands in enhancing catalytic efficiency and selectivity. Additionally, the incorporation of pyridine moieties into materials can impart unique electronic, optical, and chemical properties, making them suitable for applications in electronic devices, sensors, and other advanced materials (Parmar, Vala, & Patel, 2023).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6(4-12)5-1-2-10-3-7(5)11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHCVGZCMAMZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=C(N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676860 | |
| Record name | 2-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847801-92-7 | |
| Record name | 2-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1421303.png)



![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421312.png)

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421314.png)
![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421315.png)



